

# Technical Guide: Safety & Handling of 2-Bromo-6-fluoronicotinaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-6-fluoronicotinaldehyde

CAS No.: 1227489-86-2

Cat. No.: B2769575

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## Chemical Identity & Structural Significance[1][2]

**2-Bromo-6-fluoronicotinaldehyde** is a high-value heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Its structure features a pyridine core with three distinct reactive handles: an aldehyde (C-3), a bromine (C-2), and a fluorine (C-6). This tri-functional nature allows for orthogonal functionalization strategies, making it a critical node in medicinal chemistry campaigns (e.g., for kinase inhibitors).

Property	Specification
CAS Number	1227489-86-2
IUPAC Name	2-Bromo-6-fluoropyridine-3-carbaldehyde
Synonyms	2-Bromo-6-fluoronicotinaldehyde; 2-Bromo-6-fluoro-3-formylpyridine
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrFNO
Molecular Weight	204.00 g/mol
Physical State	Low-melting solid or crystalline powder (typically off-white to beige)
Solubility	Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water

## Structural Reactivity Analysis

- C-3 Aldehyde: Susceptible to oxidation (to carboxylic acid) and nucleophilic addition (reductive amination, Wittig olefination). Handling Implication: Requires inert atmosphere storage.
- C-2 Bromine: Excellent handle for Suzuki-Miyaura, Stille, or Sonogashira cross-couplings. Sterically crowded by the adjacent aldehyde.
- C-6 Fluorine: Highly activated for S<sub>N</sub>Ar reactions due to the electron-deficient pyridine ring and para-aldehyde electron withdrawal. Safety Implication: Potential for rapid, exothermic reactions with strong nucleophiles (amines, thiols).

## Hazard Identification & Toxicology (GHS Classification)

While specific experimental toxicology data is often proprietary for intermediates, the following classification is derived from verified "read-across" data of structurally similar halogenated pyridine aldehydes.

Signal Word:WARNING

Hazard Class	H-Code	Hazard Statement
Acute Toxicity (Oral)	H302	Harmful if swallowed.
Skin Corrosion/Irritation	H315	Causes skin irritation.
Serious Eye Damage/Irritation	H319	Causes serious eye irritation.
STOT - Single Exposure	H335	May cause respiratory irritation.

## Critical Toxicology Insights

- **Sensitization Potential:** Aldehydes are known sensitizers. Long-term exposure may induce allergic dermatitis or respiratory sensitization.
- **Hydrolysis Hazards:** In the presence of strong acids or moisture, hydrolysis of the C-F bond can theoretically release trace Hydrogen Fluoride (HF), though this is kinetically slow under ambient conditions.
- **Lachrymator Potential:** Like many benzylic/pyridyl aldehydes, this compound may possess lachrymatory properties. Always handle in a fume hood.

## Safe Handling & Storage Protocol

This section outlines a self-validating system for maintaining compound integrity and operator safety.

### A. Storage Conditions (The "Inert Barrier" Method)

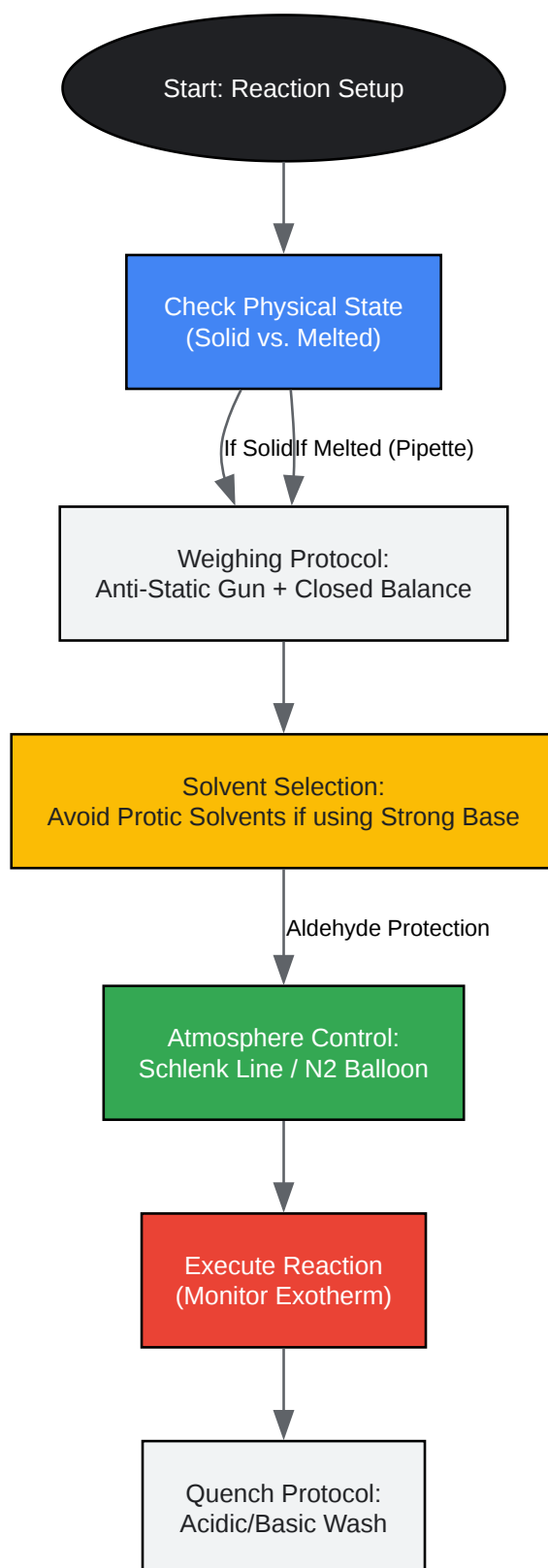
To prevent the oxidation of the aldehyde to 2-bromo-6-fluoronicotinic acid, strict exclusion of oxygen is required.

- **Primary Container:** Amber glass vial with a PTFE-lined septum cap.
- **Atmosphere:** Purge headspace with Argon or Nitrogen after every use.

- Temperature: Store at 2–8°C.
- Desiccation: Store in a secondary container (desiccator) to prevent hydration of the aldehyde.

## B. Experimental Setup Workflow

The following diagram illustrates the decision logic for setting up reactions involving this compound, ensuring safety controls match the reactivity profile.



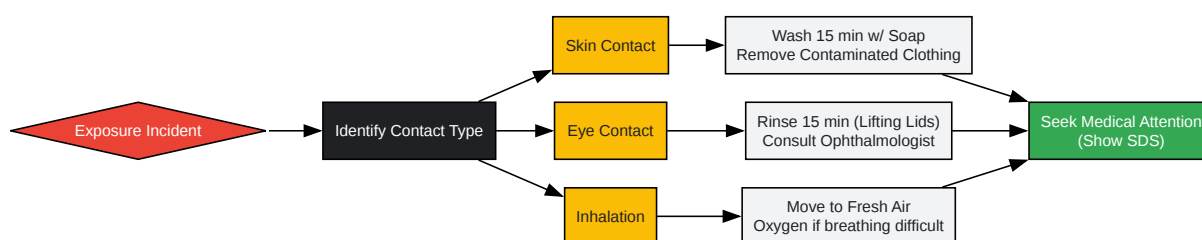
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Figure 1: Operational workflow for setting up synthesis reactions, emphasizing atmosphere control to protect the aldehyde functionality.

## Emergency Response & First Aid

In the event of exposure, immediate action is required to mitigate chemical burns or systemic toxicity.

### Decision Tree: Exposure Response



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Figure 2: Rapid response decision tree for personnel exposure.

## Specific Firefighting Measures

- Media: Dry chemical, CO<sub>2</sub>, or alcohol-resistant foam. Do not use high-pressure water jets (may scatter the chemical).
- Hazardous Combustion Products: Thermal decomposition will release Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Nitrogen Oxides (NO<sub>x</sub>). Firefighters must wear full SCBA to prevent inhalation of acid gases.

## Synthesis & Application Context

Understanding the reactivity of **2-Bromo-6-fluoronicotinaldehyde** is essential for safe experimental design.

## Key Reaction Classes

- Suzuki-Miyaura Coupling:
  - Target: C-2 Bromine.
  - Safety Note: Palladium catalysts often require elevated temperatures. Ensure the aldehyde does not polymerize or oxidize. Use degassed solvents.
- S<sub>N</sub>Ar Displacement:
  - Target: C-6 Fluorine.<sup>[1][2][3][4][5][6][7][8]</sup>
  - Reagents: Primary/Secondary amines, alkoxides.
  - Safety Note: These reactions can be exothermic. The electron-poor nature of the ring (enhanced by the aldehyde) makes the fluorine highly labile. Add nucleophiles slowly at low temperature (0°C) initially.
- Reductive Amination:
  - Target: C-3 Aldehyde.
  - Safety Note: Use of hydride reducing agents (NaBH<sub>4</sub>, STAB) generates hydrogen gas. Ensure adequate venting.

## Waste Disposal

- Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
- Critical Constraint: The scrubber must be capable of neutralizing halogenated acids (HF, HBr) generated during combustion. Do not dispose of down drains.

## References

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